molecular formula C18H21ClN2O3S B243340 N-[3-chloro-2-(4-morpholinyl)phenyl]-2,4-dimethylbenzenesulfonamide

N-[3-chloro-2-(4-morpholinyl)phenyl]-2,4-dimethylbenzenesulfonamide

Número de catálogo B243340
Peso molecular: 380.9 g/mol
Clave InChI: YFBKWPYEMOMRPS-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N-[3-chloro-2-(4-morpholinyl)phenyl]-2,4-dimethylbenzenesulfonamide, also known as N-(3-chloro-4-morpholin-4-ylphenyl)-2-methyl-4-sulfamoylbenzamide or TAK-659, is a small-molecule inhibitor of the protein kinase BTK (Bruton's tyrosine kinase). BTK is a key enzyme in the B-cell receptor signaling pathway, and its inhibition has shown potential in the treatment of various B-cell malignancies and autoimmune disorders.

Mecanismo De Acción

BTK is a key enzyme in the B-cell receptor signaling pathway, which is critical for the survival and proliferation of B-cells. TAK-659 binds to the active site of BTK and inhibits its activity, leading to downstream inhibition of the PI3K-AKT and NF-κB signaling pathways. This results in decreased survival and proliferation of B-cells, and reduced production of inflammatory cytokines.
Biochemical and Physiological Effects
TAK-659 has been shown to have potent inhibitory effects on BTK activity, leading to decreased proliferation and survival of B-cells. TAK-659 has also been shown to reduce production of inflammatory cytokines such as TNF-α and IL-6. In animal models of autoimmune diseases, TAK-659 has demonstrated efficacy in reducing disease severity and improving clinical outcomes.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One advantage of TAK-659 is its high potency and specificity for BTK, which allows for effective inhibition of B-cell signaling pathways. However, TAK-659 has also been shown to have off-target effects on other kinases, which may limit its use in certain experimental settings. Additionally, TAK-659 has poor solubility and bioavailability, which may affect its efficacy in vivo.

Direcciones Futuras

There are several potential future directions for research on TAK-659. One area of interest is the development of more potent and selective BTK inhibitors, which may have improved efficacy and fewer off-target effects. Another area of research is the combination of BTK inhibitors with other targeted therapies or immunotherapies, which may have synergistic effects in the treatment of B-cell malignancies and autoimmune disorders. Additionally, further studies are needed to investigate the long-term safety and efficacy of BTK inhibitors in clinical settings.

Métodos De Síntesis

The synthesis of TAK-659 involves a multi-step process, starting with the reaction of 3-chloro-4-morpholinyl aniline with 2,4-dimethylbenzenesulfonyl chloride to form the intermediate N-[3-chloro-2-(4-morpholinyl)phenyl]-2,4-dimethylbenzenesulfonamide(3-chloro-4-morpholinyl)-2,4-dimethylbenzenesulfonamide. This intermediate is then reacted with 2-methyl-4-aminobenzoic acid to yield the final product, TAK-659.

Aplicaciones Científicas De Investigación

TAK-659 has been extensively studied for its potential therapeutic applications in various B-cell malignancies and autoimmune disorders. In preclinical studies, TAK-659 has shown potent inhibition of BTK and downstream signaling pathways, leading to decreased proliferation and survival of B-cells. TAK-659 has also demonstrated efficacy in animal models of autoimmune diseases such as rheumatoid arthritis and lupus.

Propiedades

Fórmula molecular

C18H21ClN2O3S

Peso molecular

380.9 g/mol

Nombre IUPAC

N-(3-chloro-2-morpholin-4-ylphenyl)-2,4-dimethylbenzenesulfonamide

InChI

InChI=1S/C18H21ClN2O3S/c1-13-6-7-17(14(2)12-13)25(22,23)20-16-5-3-4-15(19)18(16)21-8-10-24-11-9-21/h3-7,12,20H,8-11H2,1-2H3

Clave InChI

YFBKWPYEMOMRPS-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1)S(=O)(=O)NC2=C(C(=CC=C2)Cl)N3CCOCC3)C

SMILES canónico

CC1=CC(=C(C=C1)S(=O)(=O)NC2=C(C(=CC=C2)Cl)N3CCOCC3)C

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.